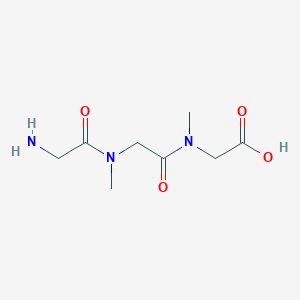
H-Gly-Sar-Sar-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Gly-Sar-Sar-OH, also known as this compound, is a useful research compound. Its molecular formula is C8H15N3O4 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
1.1 Prodrug for Antibiotics
H-Gly-Sar-Sar-OH serves as a prodrug for glycylcycline antibiotics, which are known for their effectiveness against resistant bacterial strains. It has been shown to inhibit peptidases and enhance drug transport across cellular membranes, particularly in Caco-2 cell models. This property is crucial for improving the bioavailability of therapeutic agents in the gastrointestinal tract .
1.2 Inhibition of Peptide Transporters
Research indicates that this compound can inhibit peptide transporters such as PEPT1 and PEPT2, which are responsible for the uptake of di- and tripeptides in the intestines and various tissues. This inhibition can be leveraged to enhance the efficacy of co-administered drugs by preventing their premature degradation or excretion .
Cancer Research
2.1 Tumor Imaging Agent
Recent studies have proposed using this compound as a candidate for tumor imaging via positron emission tomography (PET). Its selective uptake by tumor cells, compared to normal tissues, allows for better visualization and monitoring of cancer progression. This application is particularly promising in pancreatic cancer research, where targeted imaging can lead to more effective treatment strategies .
2.2 Suppression of Tumor Growth
In vitro studies have demonstrated that this compound can suppress the growth of various cancer cell lines by modulating oligopeptide transporter activity. The compound's interaction with these transporters may disrupt essential nutrient uptake in cancer cells, leading to reduced proliferation rates .
Analytical Techniques
3.1 Mass Spectrometry Studies
The fragmentation pathways of this compound have been studied using mass spectrometry techniques, revealing insights into its structural stability and degradation patterns under different conditions. These studies help in understanding how the compound behaves in biological systems, which is essential for its application in drug formulation and delivery .
3.2 Quantification Assays
A highly sensitive quantification assay for intracellular levels of this compound has been developed, enabling researchers to conduct semi-high-throughput screening for PEPT-1 inhibitors. This method significantly reduces resource requirements while maintaining accuracy, making it suitable for large-scale pharmacological studies .
Table 1: Summary of Applications
Table 2: Inhibition Potency Against PEPT Transporters
特性
分子式 |
C8H15N3O4 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C8H15N3O4/c1-10(6(12)3-9)4-7(13)11(2)5-8(14)15/h3-5,9H2,1-2H3,(H,14,15) |
InChIキー |
UUAYUNPQUMIFQH-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)N(C)CC(=O)O)C(=O)CN |
配列 |
GGG |
同義語 |
Gly-Sar-Sar glycyl-sarcosyl-sarcosine glycylsarcosylsarcosine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















